(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
Overview
Description
(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylcarbamoyl group, and a mercaptopyrrolidine ring. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 4-mercaptopyrrolidine-1-carboxylate and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained. Common solvents used in this process include dichloromethane and tetrahydrofuran.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction typically proceeds through nucleophilic substitution, where the dimethylcarbamoyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dimethylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays and structural biology studies.
Medicine
In the pharmaceutical industry, this compound is used in the synthesis of drugs, particularly those targeting bacterial infections. It serves as a key intermediate in the production of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Industry
In industrial applications, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal enzyme function, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
- (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the mercapto group provides distinct reactivity, allowing for unique chemical transformations. Additionally, its stereochemistry plays a crucial role in its biological activity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(16)14-7-8(18)6-9(14)10(15)13(4)5/h8-9,18H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNIEAGZNKTTIT-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446187 | |
Record name | MolPort-035-678-261 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177615-44-0 | |
Record name | 1,1-Dimethylethyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177615-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MolPort-035-678-261 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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